molecular formula C57H62O17 B14457392 1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid CAS No. 75214-60-7

1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid

Cat. No.: B14457392
CAS No.: 75214-60-7
M. Wt: 1019.1 g/mol
InChI Key: JWNWUXGBLZENAK-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid is a complex organic compound with multiple functional groups. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of this compound involves multiple steps and specific reaction conditions. One common method involves the esterification of 1,3-dioxo-2-benzofuran-5-carboxylic acid with nonan-1-ol . The reaction conditions typically require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,3-Dioxo-2-benzofuran-5-carboxylic acid and its derivatives have numerous scientific research applications. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology, they are studied for their potential biological activities, including antimicrobial and anticancer properties. In medicine, these compounds are explored for their potential therapeutic effects. In industry, they are used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context .

Properties

CAS No.

75214-60-7

Molecular Formula

C57H62O17

Molecular Weight

1019.1 g/mol

IUPAC Name

1,3-dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid

InChI

InChI=1S/C21H28O4.C19H24O4.C9H4O5.C8H6O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23;1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;9-7(10)5-1-2-6(4-3-5)8(11)12/h5-12,15-16,22-23H,13-14H2,1-4H3;3-10,20-21H,11-14H2,1-2H3;1-3H,(H,10,11);1-4H,(H,9,10)(H,11,12)

InChI Key

JWNWUXGBLZENAK-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O.CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCO.C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O

Related CAS

75214-60-7

Origin of Product

United States

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